molecular formula C16H24N2O2S B3234380 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 1353973-92-8

3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3234380
CAS No.: 1353973-92-8
M. Wt: 308.4 g/mol
InChI Key: XKHAYXGSNGFZRI-UHFFFAOYSA-N
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Description

3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine-based compound featuring a benzyl ester group at the 1-position and a 2-aminoethylsulfanylmethyl substituent at the 3-position. The compound is cataloged by CymitQuimica (Ref: 10-F081288) but is currently listed as discontinued . Its molecular formula is inferred as C16H23N2O2S (molecular weight ~307.07 g/mol), derived from structural analogs such as its hydroxy-substituted counterpart (CAS 1353945-68-2, C16H23NO3S, 309.42 g/mol) . The aminoethylsulfanylmethyl group enhances nucleophilicity and hydrogen-bonding capacity compared to hydroxyl or carboxy derivatives, influencing its reactivity and solubility profile.

Properties

IUPAC Name

benzyl 3-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c17-8-10-21-13-15-7-4-9-18(11-15)16(19)20-12-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHAYXGSNGFZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134931
Record name 1-Piperidinecarboxylic acid, 3-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-92-8
Record name 1-Piperidinecarboxylic acid, 3-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with an aminoethylsulfanylmethyl group through nucleophilic substitution reactions. The benzyl ester group can be introduced via esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the aminoethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Compound Name Substituent at Piperidine-3-Position Molecular Formula Molar Mass (g/mol) Key Properties References
Target Compound: 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester 2-Aminoethylsulfanylmethyl (-SCH2CH2NH2 ) C16H23N2O2S ~307.07 High nucleophilicity, basic amine
3-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester 2-Hydroxyethylsulfanylmethyl (-SCH2CH2OH ) C16H23NO3S 309.42 Polar, hydrogen-bond donor (hydroxyl)
3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester Carboxymethylamino (-NHCH2COOH ) C15H20N2O4 308.34 Acidic (carboxylic acid), hydrophilic
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester Isopropylamino-hydroxyethyl ( -N(CH2CH2OH)(CH(CH3)2) ) C18H28N2O3 320.43 Steric bulk, chiral center (R-configuration)
3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Methylaminoethylaminomethyl (-CH2N(CH3)CH2CH2NH2 ) C18H28N3O2 330.44 Multiple amine sites, increased basicity

Biological Activity

3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester, identified by its CAS number 1353973-92-8, is a compound with significant potential in various biological and medicinal applications. This article discusses its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , which is a common structural motif in many biologically active molecules, and a benzyl ester group that can influence its reactivity and solubility. The presence of the aminoethylsulfanylmethyl substituent is particularly noteworthy as it may enhance the compound's binding affinity to biological targets.

Molecular Formula

  • Molecular Formula : C16H24N2O2S
  • Molecular Weight : 308.44 g/mol

Mechanisms of Biological Activity

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to the presence of the amino group, which can participate in nucleophilic attacks.
  • Receptor Interaction : Its structural features suggest potential interactions with receptors, influencing signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine structure can significantly affect the compound's interaction profile with biological targets. For instance, variations in the substituents on the piperidine ring can enhance selectivity and efficacy against specific enzymes or receptors.

Case Studies and Research Findings

  • Antiviral Activity : A study evaluated compounds structurally related to this compound for their ability to inhibit HIV reverse transcriptase (RT). Compounds with similar piperidine structures demonstrated IC50 values in the low micromolar range, indicating potential antiviral properties .
    CompoundIC50 (µM)Target
    Compound A10HIV RT
    Compound B5HIV RT
    This compoundTBDTBD
  • Binding Affinity Studies : Preliminary investigations have shown that modifications in the piperidine structure can influence binding affinity to enzymes and receptors. This suggests that careful design of analogues could lead to more potent inhibitors or ligands .
  • Biochemical Assays : In biochemical assays, compounds similar to this compound were tested for their inhibitory effects on enzyme activities. Results indicated that certain structural modifications could lead to increased inhibition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 2
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3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester

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